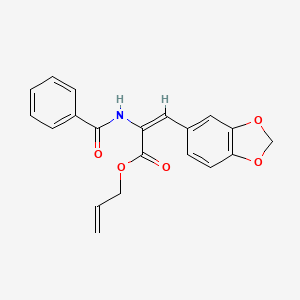![molecular formula C19H13IN2 B5282604 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole](/img/structure/B5282604.png)
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core and the 4-iodophenyl group.
Coupling Reaction: The 4-iodophenyl group is coupled with the indole core using a palladium-catalyzed Heck reaction.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve scaling up the synthesis process using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times to achieve the desired products .
Applications De Recherche Scientifique
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of 1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer effects .
Comparaison Avec Des Composés Similaires
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole can be compared with other indole derivatives, such as:
1-[(Z)-2-(4-bromophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a bromine atom instead of iodine.
1-[(Z)-2-(4-chlorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a chlorine atom instead of iodine.
1-[(Z)-2-(4-fluorophenyl)ethenyl]-9H-pyrido[3,4-b]indole: Similar structure but with a fluorine atom instead of iodine
Propriétés
IUPAC Name |
1-[(Z)-2-(4-iodophenyl)ethenyl]-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN2/c20-14-8-5-13(6-9-14)7-10-18-19-16(11-12-21-18)15-3-1-2-4-17(15)22-19/h1-12,22H/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCZKPRCQOSKFE-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=CC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)/C=C\C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-5-ETHYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE](/img/structure/B5282527.png)
![(2Z,6E)-4-tert-butyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B5282529.png)
![4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B5282533.png)
![1-methyl-N-[1-methyl-2-(2-thienyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5282547.png)
![2-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5282555.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B5282561.png)
![3-(benzylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282566.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5282567.png)
![ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5282578.png)
![2-amino-N-[(1R,3R)-3-aminocyclopentyl]-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5282581.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5282613.png)

![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5282629.png)
